N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine
Description
Properties
IUPAC Name |
N-(5-methoxy-1,3-benzothiazol-2-yl)-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3OS/c1-16(2)8-4-7-14-13-15-11-9-10(17-3)5-6-12(11)18-13/h5-6,9H,4,7-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIVVHERCODAQQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNC1=NC2=C(S1)C=CC(=C2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine typically involves the reaction of 5-methoxy-2-aminobenzothiazole with 3-(dimethylamino)propyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the benzothiazole ring, potentially leading to the formation of dihydrobenzothiazole derivatives.
Substitution: The compound is prone to nucleophilic substitution reactions, especially at the dimethylamino propyl group.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted benzothiazole derivatives depending on the reagent used.
Scientific Research Applications
N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its benzothiazole moiety.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine involves its interaction with various molecular targets. The benzothiazole ring can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the dimethylamino propyl group can interact with cellular membranes, affecting membrane fluidity and permeability. These interactions can lead to the compound’s observed biological effects, such as antimicrobial and anticancer activities.
Comparison with Similar Compounds
Structural Analogs with Benzothiazole Cores
The following compounds share the benzothiazole backbone but differ in substituents, influencing their physicochemical and biological properties:
Key Observations :
Compounds with Dimethylaminopropylamine Side Chains
The dimethylaminopropylamine moiety is critical for interactions with biological targets (e.g., receptors, enzymes). Comparative examples include:
Key Observations :
- Biological vs. Industrial Applications: While the target compound and quinoline derivative are tailored for bioactivity, the dimethylaminopropyl group in and serves functional roles in material science.
- Fluorination Effects : Perfluorinated chains in drastically alter hydrophobicity and stability, contrasting with the target compound’s aromatic system.
Thiadiazole and Triazole Derivatives
Though structurally distinct from benzothiazoles, these compounds highlight the role of nitrogen-rich heterocycles:
Key Observations :
Biological Activity
N-[3-(dimethylamino)propyl]-5-methoxy-1,3-benzothiazol-2-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.
Chemical Structure:
- Molecular Formula: C₁₈H₂₃ClN₄O₂S
- Molecular Weight: 401.91 g/mol
- CAS Number: 1135237-51-2
Physical Properties:
| Property | Value |
|---|---|
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
| Flash Point | Not Available |
This compound exhibits various biological activities, primarily through its interaction with specific biological targets:
- Enzyme Inhibition: The compound has been studied for its potential as an inhibitor of key enzymes involved in viral replication, particularly the SARS-CoV-2 main protease (Mpro). In vitro studies indicate that it may possess inhibitory effects on this enzyme, which is crucial for the viral life cycle.
- Antiviral Activity: Preliminary data suggest that this compound can inhibit viral replication in cell lines, showcasing promising antiviral properties. For instance, it has shown effective inhibition of SARS-CoV-2 in A549 cells with EC50 values indicating significant potency against the virus .
- Cytotoxicity Assessment: Toxicological evaluations are essential to determine the safety profile of the compound. Studies have indicated that this compound exhibits low cytotoxicity at therapeutic concentrations.
In Vitro Studies
A series of in vitro assays have been conducted to evaluate the biological activity of this compound:
- SARS-CoV-2 Main Protease Inhibition:
- K_i Value: 27.7 nM
- EC50 Value: 1364 nM against viral replication in Vero E6 cells.
These findings suggest that the compound could serve as a lead candidate for further development as an antiviral agent.
Pharmacokinetic Studies
Pharmacokinetic profiles are critical for understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this compound:
| Parameter | Value |
|---|---|
| Oral Bioavailability (F) | 10% |
| Metabolic Stability | Moderate |
These parameters indicate that while the compound shows potential for oral administration, further optimization may be necessary to enhance its bioavailability and metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
